![molecular formula C12H19BO4Si B2645764 (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid CAS No. 2377605-86-0](/img/structure/B2645764.png)

(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

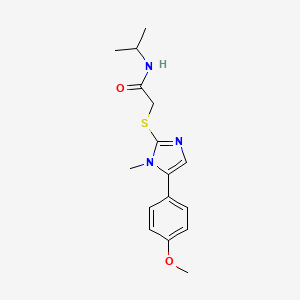

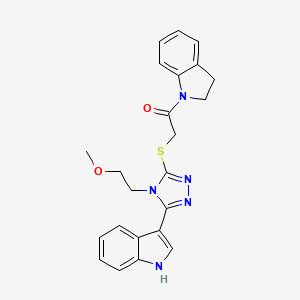

“(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” is a chemical compound with the molecular formula C12H19BO4Si and a molecular weight of 266.18 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms in a trigonal planar arrangement .

Molecular Structure Analysis

The molecular structure of “(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a trimethylsilyl group . The trimethylsilyl group, which consists of a silicon atom bonded to three methyl groups, is known for its chemical inertness and large molecular volume .Aplicaciones Científicas De Investigación

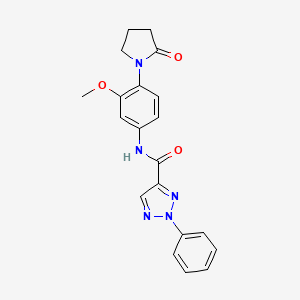

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to the one , have been utilized for optical modulation and saccharide recognition. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes, which can be quenched in response to saccharide binding, indicating a significant application in biosensors and molecular recognition technologies (Mu et al., 2012).

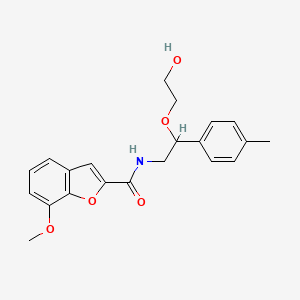

Drug Synthesis and Modification

Decarboxylative borylation, a process facilitated by nickel-catalysis, has been developed to replace carboxylic acids with boronate esters. This method is instrumental in the late-stage modification of complex molecules, suggesting that derivatives of phenyl boronic acids could be crucial in synthesizing and modifying pharmaceutical compounds, enhancing their potency or pharmacokinetic profiles (Li et al., 2017).

Glycoside Complexation in Neutral Water

Research on a new class of carbohydrate-binding boronic acids shows superior complexing capabilities with model glycopyranosides under physiologically relevant conditions. This property is crucial for the design of oligomeric receptors and sensors for cell-surface glycoconjugates recognition, pointing to applications in diagnostics and therapeutic targeting (Dowlut & Hall, 2006).

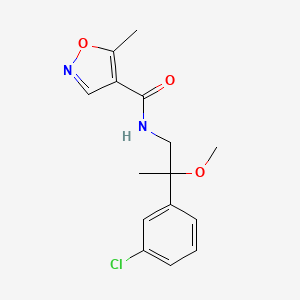

Direct Synthesis of Arylboronic Acids

A palladium-catalyzed, direct synthesis of arylboronic acids from aryl chlorides provides a simplified route to diverse boronate ester derivatives. This methodology underscores the significance of boronic acid derivatives in facilitating Suzuki-Miyaura-type reactions, crucial for the synthesis of biologically active compounds and materials science applications (Molander, Trice, & Dreher, 2010).

Glucose Sens

ing MaterialsThe synthesis of amino-3-fluorophenyl boronic acid derivatives has been investigated for constructing glucose sensing materials that operate at physiological pH. This research highlights the potential of boronic acid derivatives in developing non-enzymatic glucose sensors, offering a promising approach for diabetes management and monitoring (Das et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQFYQQEWOPKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)

![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2645691.png)

![8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2645692.png)

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)

![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)